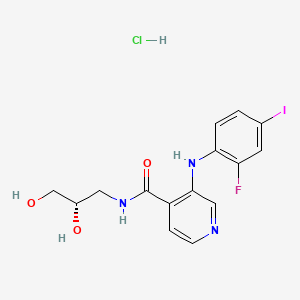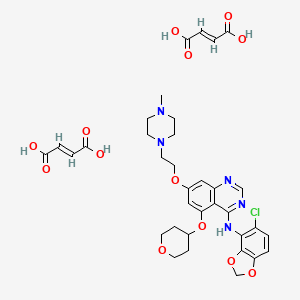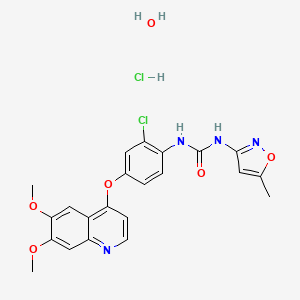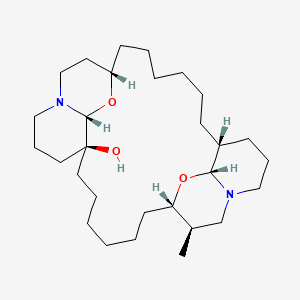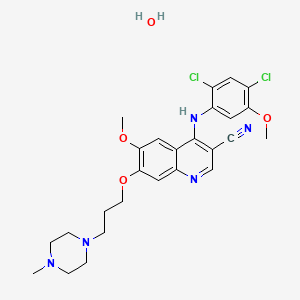
3,7,12-Trihydroxycholestan-26-al
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,7,12-Trihydroxycholestan-26-al is a chemical compound with the molecular formula C27H46O4. It is a cholestanoid, meaning it is derived from cholesterol. This compound is characterized by the presence of three hydroxyl groups at positions 3, 7, and 12, and an aldehyde group at position 26 on the cholestane backbone .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,7,12-Trihydroxycholestan-26-al typically involves the hydroxylation of cholestane derivatives. One common method is the oxidation of 5-beta-cholestane-3-alpha, 7-alpha, 12-alpha, 26-tetraol to 5-beta-cholestane-3-alpha, 7-alpha, 12-alpha-triol-26-oic acid via 5-beta-cholestane-3-alpha, 7-alpha, 12-alpha-triol-26-al . This reaction is catalyzed by specific enzymes such as 3-alpha,7-alpha,12-alpha-trihydroxycholestan-26-al 26-oxidoreductase .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the enzymatic oxidation process mentioned above can be scaled up for industrial applications, provided that the necessary enzymes and substrates are available in sufficient quantities.
Chemical Reactions Analysis
Types of Reactions
3,7,12-Trihydroxycholestan-26-al undergoes several types of chemical reactions, including:
Oxidation: The aldehyde group at position 26 can be oxidized to form a carboxylic acid.
Reduction: The aldehyde group can also be reduced to form an alcohol.
Substitution: Hydroxyl groups at positions 3, 7, and 12 can participate in substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like thionyl chloride (SOCl2) can be used to convert hydroxyl groups to chlorides, which can then undergo further substitution reactions.
Major Products Formed
Oxidation: The major product is 5-beta-cholestane-3-alpha, 7-alpha, 12-alpha-triol-26-oic acid.
Reduction: The major product is 3,7,12-Trihydroxycholestan-26-ol.
Substitution: Various substituted cholestane derivatives can be formed depending on the reagents used.
Scientific Research Applications
3,7,12-Trihydroxycholestan-26-al has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other cholestane derivatives.
Biology: It plays a role in the study of bile acid biosynthesis and metabolism.
Medicine: Research on this compound contributes to understanding cholesterol metabolism and related disorders.
Industry: It can be used in the production of pharmaceuticals and other bioactive compounds.
Mechanism of Action
The mechanism of action of 3,7,12-Trihydroxycholestan-26-al involves its participation in enzymatic reactions. Specifically, it is a substrate for 3-alpha,7-alpha,12-alpha-trihydroxycholestan-26-al 26-oxidoreductase, which catalyzes its oxidation to form 5-beta-cholestane-3-alpha, 7-alpha, 12-alpha-triol-26-oic acid . This reaction is part of the bile acid biosynthesis pathway, which is crucial for cholesterol homeostasis .
Comparison with Similar Compounds
Similar Compounds
- 3-alpha,7-alpha,12-alpha-trihydroxy-5-beta-cholestan-26-al
- 5-beta-cholestane-3-alpha, 7-alpha, 12-alpha-triol-26-oic acid
Uniqueness
3,7,12-Trihydroxycholestan-26-al is unique due to its specific hydroxylation pattern and the presence of an aldehyde group at position 26. This structural configuration makes it a key intermediate in the biosynthesis of bile acids, distinguishing it from other cholestane derivatives .
Properties
CAS No. |
3836-01-9 |
|---|---|
Molecular Formula |
C27H46O4 |
Molecular Weight |
434.7 g/mol |
IUPAC Name |
(6R)-2-methyl-6-[(3R,5S,7R,8R,9S,10S,12S,13R,14S,17R)-3,7,12-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]heptanal |
InChI |
InChI=1S/C27H46O4/c1-16(15-28)6-5-7-17(2)20-8-9-21-25-22(14-24(31)27(20,21)4)26(3)11-10-19(29)12-18(26)13-23(25)30/h15-25,29-31H,5-14H2,1-4H3/t16?,17-,18+,19-,20-,21+,22+,23-,24+,25+,26+,27-/m1/s1 |
InChI Key |
USFJGINJGUIFSY-XZULNKEGSA-N |
SMILES |
CC(CCCC(C)C1CCC2C1(C(CC3C2C(CC4C3(CCC(C4)O)C)O)O)C)C=O |
Isomeric SMILES |
C[C@H](CCCC(C)C=O)[C@H]1CC[C@@H]2[C@@]1([C@H](C[C@H]3[C@H]2[C@@H](C[C@H]4[C@@]3(CC[C@H](C4)O)C)O)O)C |
Canonical SMILES |
CC(CCCC(C)C1CCC2C1(C(CC3C2C(CC4C3(CCC(C4)O)C)O)O)C)C=O |
Key on ui other cas no. |
3836-01-9 |
physical_description |
Solid |
Synonyms |
3 alpha,7-alpha,12 alpha-trihydroxy-5 beta-cholestan-26-al 3,7,12-trihydroxycholestan-26-al |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


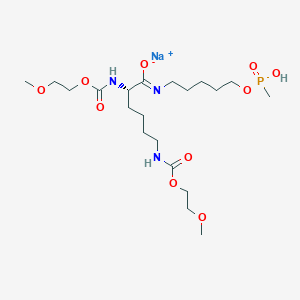
![2-Amino-3-[1-[3-[2-[4-[1,3-bis(2-methoxyethylcarbamoyloxy)propan-2-yloxy]butanoylamino]ethylamino]-3-oxopropyl]-2,5-dioxopyrrolidin-3-yl]sulfanylpropanoic acid](/img/structure/B1194692.png)
